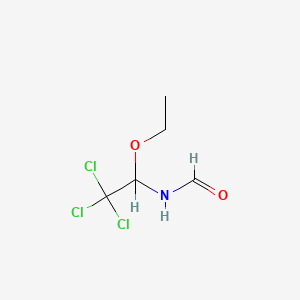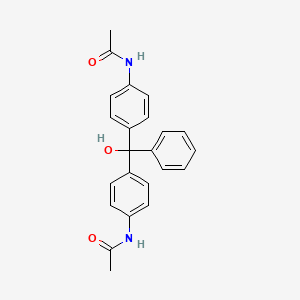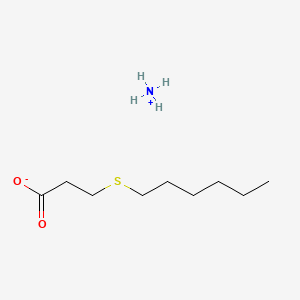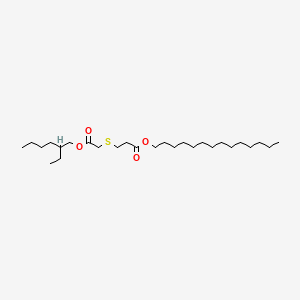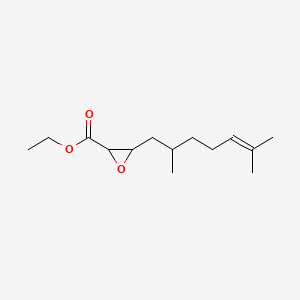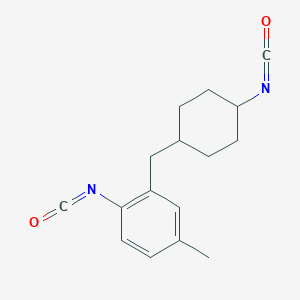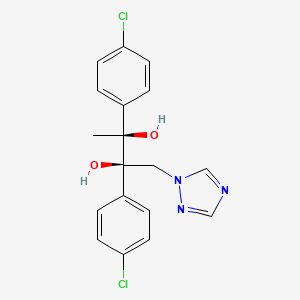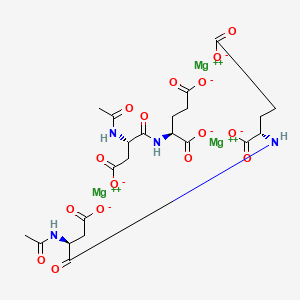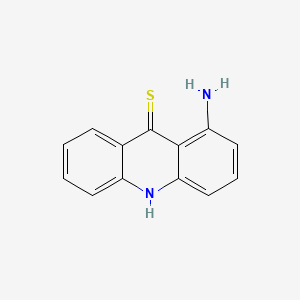
9(10H)-Acridinethione, 1-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(10H)-Acridinethione, 1-amino- is a compound belonging to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, dye production, and analytical chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinethione, 1-amino- typically involves the introduction of an amino group into the acridinethione structure. One common method is the nucleophilic substitution of a halogenated acridinethione with an amine. For example, 1-amino-9,10-anthraquinones can be synthesized by nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones .
Industrial Production Methods: Industrial production of 9(10H)-Acridinethione, 1-amino- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 9(10H)-Acridinethione, 1-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acridinethione derivatives .
Applications De Recherche Scientifique
9(10H)-Acridinethione, 1-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various dyes and pigments.
Industry: It is used in the production of dyes, pigments, and analytical reagents.
Mécanisme D'action
The mechanism of action of 9(10H)-Acridinethione, 1-amino- involves its interaction with molecular targets such as enzymes and DNA. The amino group in the compound allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Amino-9,10-anthraquinone: Similar in structure but lacks the thione group.
4-Substituted 1-aminoanthraquinones: These compounds have different substituents at the 4-position, affecting their reactivity and applications.
Uniqueness: 9(10H)-Acridinethione, 1-amino- is unique due to the presence of both an amino group and a thione group in its structure
Propriétés
Numéro CAS |
121083-77-0 |
|---|---|
Formule moléculaire |
C13H10N2S |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
1-amino-10H-acridine-9-thione |
InChI |
InChI=1S/C13H10N2S/c14-9-5-3-7-11-12(9)13(16)8-4-1-2-6-10(8)15-11/h1-7H,14H2,(H,15,16) |
Clé InChI |
RUDOXZVKERWYGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)C3=C(C=CC=C3N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


